molecular formula C12H10N2O B1609680 7-Methoxy-9H-pyrido[3,4-b]indole CAS No. 6253-19-6

7-Methoxy-9H-pyrido[3,4-b]indole

Cat. No. B1609680
CAS RN: 6253-19-6
M. Wt: 198.22 g/mol
InChI Key: LMDPJJFWLNRVEH-UHFFFAOYSA-N
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Description

7-Methoxy-9H-pyrido[3,4-b]indole, also known as Norharmane, is a natural product found in Peganum harmala . It has a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol .


Synthesis Analysis

The synthesis of 7-Methoxy-9H-pyrido[3,4-b]indole derivatives has been carried out in one pot, by condensation of tryptamin with cycloalkanones in the presence of a polyphosphate ester as the catalyst in moderate to low yields .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-9H-pyrido[3,4-b]indole comprises an indole ring system ortho-fused to C-3 and C-4 of a pyridine ring .


Chemical Reactions Analysis

The photophysics and photochemistry of 7-Methoxy-9H-pyrido[3,4-b]indole have been studied in aqueous solution .


Physical And Chemical Properties Analysis

7-Methoxy-9H-pyrido[3,4-b]indole has a molecular weight of 198.22 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 1. Its Exact Mass is 198.079312947 g/mol and its Monoisotopic Mass is also 198.079312947 g/mol. Its Topological Polar Surface Area is 37.9 Ų. It has a Heavy Atom Count of 15 and a Formal Charge of 0 .

Scientific Research Applications

Mass Spectrometry and MALDI Matrices

7-Methoxy-9H-pyrido[3,4-b]indole, as part of the β-carboline group, has been utilized as a matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS). It is particularly effective for analyzing high-mass proteins, cyclic and acyclic oligosaccharides, and sulfated oligosaccharides in both positive and negative ion modes, showing high levels of sensitivity and resolution. This makes it a useful tool in protein and carbohydrate analysis (Nonami, Tanaka, Fukuyama, & Erra-Balsells, 1998); (Nonami, Fukui, & Erra-Balsells, 1997).

Antioxidant and Cytotoxicity Properties

β-carboline derivatives, including 6-methoxytetrahydro-β-carbolines, have been investigated for their in vitro antioxidant and cytotoxicity properties. These derivatives exhibit moderate antioxidant properties and have shown potential as safer alternatives compared to other compounds in non-tumorous cell lines (Goh et al., 2015).

Synthesis and Characterization

The synthesis of various β-carboline derivatives, including 6-methoxy-tetrahydro-β-carbolines, has been achieved through the Maillard reaction. These compounds are characterized using mass spectrometry techniques, contributing to the understanding of their structure and potential applications in various scientific fields (Goh, Mordi, & Mansor, 2015).

Medicinal Chemistry and Drug Design

In medicinal chemistry, 7-Methoxy-9H-pyrido[3,4-b]indole derivatives have been explored for their potential as BET inhibitors, showing high binding affinities to BET proteins and effectiveness in inhibiting cell growth in acute leukemia cell lines. These properties indicate their potential in drug design and cancer treatment (Zhao et al., 2017).

Antiviral Research

A derivative of 7-Methoxy-9H-pyrido[3,4-b]indole, Harmaline, has shown potent anti-HSV-1 activity. It interferes with viral immediate early transcriptional events, indicating its potential as an antiherpetic agent with a different mode of action than conventional treatments (Bag et al., 2014).

Corrosion Inhibition

9H-pyrido[3,4-b]indole derivatives have been studied as corrosion inhibitors for steel in acidic solutions. Their adsorption properties and effectiveness in inhibiting corrosion provide insights into their potential industrial applications (Lebrini, Robert, Vezin, & Roos, 2010).

properties

IUPAC Name

7-methoxy-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-15-8-2-3-9-10-4-5-13-7-12(10)14-11(9)6-8/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDPJJFWLNRVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431161
Record name 7-Methoxy-9H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-9H-pyrido[3,4-b]indole

CAS RN

6253-19-6
Record name 7-Methoxy-9H-pyrido[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6253-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norharmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-9H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORHARMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU54KD9C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
SA Patil, JK Addo, H Deokar, S Sun… - Drug designing: open …, 2017 - ncbi.nlm.nih.gov
Objective There is an urgent need drugs against particularly difficult to treat solid tumors such as pancreatic, triple negative breast, lung, colon, metastatic prostate cancers and …
Number of citations: 19 www.ncbi.nlm.nih.gov
K Kumar, P Wang, R Sanchez, EA Swartz… - Journal of medicinal …, 2018 - ACS Publications
DYRK1A has been implicated as an important drug target in various therapeutic areas, including neurological disorders and oncology. DYRK1A has more recently been shown to be …
Number of citations: 61 pubs.acs.org
R Erra-Balsells, AA Kolender, MC Matulewicz… - Carbohydrate …, 2000 - Elsevier
Matrix-assisted ultraviolet laser-desorption ionization time-of-flight mass spectrometry (UV-MALDI-TOF-MS) was applied to sulfated xylo-mannan fractions from Nothogenia fastigiata in …
Number of citations: 28 www.sciencedirect.com
S Eagon, MO Anderson - European Journal of Organic …, 2014 - Wiley Online Library
A microwave‐mediated Pictet–Spengler procedure utilizing 1,2‐dichloroethane (DCE) and trifluoroacetic acid (TFA) was developed to provide tetrahydro‐β‐carboline salts in high yields…
C Maret, S Chebourou, A De Nicola, TV Papineau… - Dyes and …, 2023 - Elsevier
We report the synthesis and characterisation of known and novel analogues of β-carboline, a naturally occurring alkaloid. Striving to induce changes in the optical properties of carboline…
Number of citations: 4 www.sciencedirect.com
DG Anstis, J Liyu, EK Davison… - Australian Journal of …, 2023 - CSIRO Publishing
Entheogenic natural products (eg, psylocybin and dimethyltryptamine) are emerging as effective therapeutics to treat debilitating mood disorders that are unresponsive to conventional …
Number of citations: 1 www.publish.csiro.au
A Wurzlbauer, K Rüben, E Gürdal, A Chaikuad… - Molecules, 2020 - mdpi.com
The β-carboline alkaloid harmine is a potent DYRK1A inhibitor, but suffers from undesired potent inhibition of MAO-A, which strongly limits its application. We synthesized more than 60 …
Number of citations: 12 www.mdpi.com
KB Wang, DH Li, Y Bao, F Cao, WJ Wang… - Journal of natural …, 2017 - ACS Publications
Investigation of the alkaloids from Peganum harmala seeds yielded two pairs of unique racemic pyrroloindole alkaloids, (±)-peganines A–B (1–2); two rare thiazole derivatives, …
Number of citations: 48 pubs.acs.org
Y Cai, Y Jiang, RB Cole - Analytical Chemistry, 2003 - ACS Publications
The formation and decomposition (postsource decay, PSD) of anionic adducts in negative ion matrix-assisted laser desorption/ionization (MALDI) time-of-flight mass spectrometry have …
Number of citations: 70 pubs.acs.org
MG Gutiérrez-Gonzálvez, MJ Hazen, RH Espelosin - Histochemistry, 1988 - Springer
We studied the effectiveness of harmine as a substitute for 33258 Hoechst in the fluorescence-plus-Giemsa technique, using Allium cepa chromosomes after 5-bromo-2′-deoxyuridine …
Number of citations: 3 link.springer.com

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